Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)-

Drug Design ADME Physicochemical Property Optimization

Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- is a synthetic, small-molecule chloroacetamide featuring a 5-methoxymethyl-furan moiety. Its molecular formula is C11H16ClNO4, with a molecular weight of 261.70 g/mol.

Molecular Formula C11H16ClNO4
Molecular Weight 261.70 g/mol
CAS No. 75228-93-2
Cat. No. B13774913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)-
CAS75228-93-2
Molecular FormulaC11H16ClNO4
Molecular Weight261.70 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(O1)CN(CCO)C(=O)CCl
InChIInChI=1S/C11H16ClNO4/c1-16-8-10-3-2-9(17-10)7-13(4-5-14)11(15)6-12/h2-3,14H,4-8H2,1H3
InChIKeyJWDOASRSUINENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- (CAS 75228-93-2) Procurement Guide


Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- is a synthetic, small-molecule chloroacetamide featuring a 5-methoxymethyl-furan moiety [1]. Its molecular formula is C11H16ClNO4, with a molecular weight of 261.70 g/mol [1]. The compound's structure, combining a reactive chloroacetamide group with a specific furan substitution, distinguishes it within a small cluster of closely related halogenated acetamide analogs, making its procurement a question of selecting the correct derivative for specific research or industrial applications [2].

Aqueous-based assay compatibility Hydrophilicity context
Monochloro SAR probe selection Halogen-binding studies
Furan substitution class screening Antimicrobial context (class-level)

Why Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- Cannot Be Replaced by In-Class Analogs


Simple substitution with other halogenated N-furfuryl acetamides is not scientifically equivalent. Even a minor change, such as replacing the single chloro group with a dichloro moiety (CAS 75228-94-3), results in a quantifiable shift in critical physicochemical properties like lipophilicity (XLogP3), directly impacting membrane permeability and biological distribution profiles [1][2]. Furthermore, class-level evidence suggests that the specific N-substitution and furan derivatization pattern are key determinants of antimicrobial potency, indicating that generic alternatives are unlikely to replicate the target compound's specific interaction profile without rigorous validation [3].

Lipophilicity shift
Dichloro analog exhibits higher XLogP3; may alter membrane permeability and distribution profile.
Steric/electronic mismatch
Monochloro vs gem-dichloro headgroup differences may not replicate target binding interactions.
Class-specific antimicrobial context
Furan substitution pattern determines activity; generic analogs unlikely to replicate screening profile without validation.

Quantifiable Differentiation Evidence for Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- Selection


Enhanced Hydrophilicity Over the 2,2-Dichloro Structural Analog

The target compound exhibits a substantially lower computed lipophilicity (XLogP3 = -0.1) compared to its 2,2-dichloro analog (CAS 75228-94-3; XLogP3 = 0.7) [1][2]. This 0.8 log unit difference translates to an approximately 6.3-fold higher theoretical aqueous solubility for the target compound, a critical factor for aqueous-based biological assays and systemic distribution [1][2]. This is a direct head-to-head comparison from an authoritative database.

XLogP3
Head-to-head
Target −0.1 vs analog 0.7
Supports aqueous assay compatibility
In silico prediction; verify experimentally
Drug Design ADME Physicochemical Property Optimization Permeability

Differentiated Hydrogen Bonding Capacity from the 2,2-Dichloro Analog

The target molecule's single chlorine atom creates a distinct electronic and steric environment compared to the 2,2-dichloro comparator. While both share a common furan and hydroxyethyl scaffold, the monochloro acetamide group presents a smaller steric profile and only one electron-withdrawing halogen, which is predicted to alter its capacity for halogen bonding interactions with a biological target compared to the geminal dichloro group [1][2]. This structural differentiation is inferred from class-level SAR.

Steric/Electronic Profile
Class-level
Monochloro vs gem-dichloro headgroup
Supports SAR probe selection
Structural comparison; no binding data
Medicinal Chemistry Molecular Recognition Receptor Binding SAR

Potential Antimicrobial Activity Profile Based on Furan-amide Class

A study on a related class of furan-3-carboxamides demonstrated significant in vitro antimicrobial activity against bacteria, filamentous fungi, and yeast, with a quantitative structure-activity relationship (QSAR) model linking specific substitution patterns to potency [1]. This class-level evidence suggests that the unique substitution of the target compound, particularly the 5-methoxymethyl furan and hydroxyethyl chloroacetamide combination, is likely to confer a distinct antimicrobial profile; however, quantitative MIC data for this specific compound is not available. This is supporting evidence from a broader class study.

Antimicrobial Class
Class-level
Furan-3-carboxamide QSAR supports substitution pattern
Supports antimicrobial screening context
No compound-specific MIC; requires validation
Antimicrobial Discovery Anti-infective Broad-spectrum Furan Derivatives

Defined Application Scenarios for Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- (75228-93-2)


Prioritization in Aqueous-Based Antimicrobial Screening Libraries

For high-throughput screening programs requiring test compounds at elevated concentrations in aqueous media, the target compound's significantly higher predicted aqueous solubility (XLogP3 = -0.1) offers a distinct practical advantage over its more lipophilic 2,2-dichloro analog (XLogP3 = 0.7), potentially reducing compound precipitation artifacts and ensuring more reliable dose-response data [1][2].

Structure-Activity Relationship (SAR) Probe for Halo-acetamide Target Engagement

As a mono-chlorinated probe, this compound is the correct choice for dissecting the specific contribution of a single halogen atom to binding affinity or reactivity, in contrast to its gem-dichloro counterpart or non-halogenated analogs. Its smaller steric bulk and distinct electronic properties make it an essential tool for mapping the halogen-binding preferences of a therapeutic target [3][4].

Synthetic Intermediate for Derivatization at the Chloro Position

The single reactive chloro group provides a defined handle for further nucleophilic displacement reactions, enabling the creation of focused compound libraries. This allows for the introduction of a single new functional group, a feature that is chemically distinct from the 2,2-dichloro compound which could undergo sequential or different reactivity patterns, complicating library synthesis [3][4].

Application
Selection Property
Validation Focus
Aqueous screening libraries
Hydrophilicity profile
Precipitation artifact reduction, dose-response reliability
Halo-acetamide SAR studies
Monochloro electronic/steric profile
Single halogen binding contribution
Chloro-displacement library synthesis
Single reactive chloro handle
Selective nucleophilic substitution
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